2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Descripción
2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one core substituted with two methyl groups at the 2-position. The piperazine ring at the 1-position is further functionalized with a pyridazine moiety bearing a pyridin-2-ylamino substituent.
The pyridazine ring and pyridin-2-ylamino group introduce planar aromaticity and hydrogen-bonding capabilities, which may enhance binding affinity to biological targets such as kinases or G protein-coupled receptors (GPCRs) .
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-12-10-23(11-13-24)16-8-7-15(21-22-16)20-14-6-4-5-9-19-14/h4-9H,10-13H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOZPQFGZAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Análisis Bioquímico
Actividad Biológica
2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, with CAS number 1021249-35-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is , with a molecular weight of 340.4 g/mol. The compound features a complex structure that includes piperazine and pyridazine moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process includes the formation of the piperazine ring followed by the introduction of the pyridazine and dimethyl groups. A detailed synthetic pathway can be found in various literature sources focusing on similar compounds .
Anticancer Properties
Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, derivatives containing pyridine and piperazine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antitubercular Activity
Preliminary studies have suggested that related compounds demonstrate significant activity against Mycobacterium tuberculosis. For example, derivatives with similar functional groups have shown IC50 values ranging from 1.35 to 2.18 µM against this pathogen. This positions 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one as a potential candidate for further development as an antitubercular agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with key enzymes involved in cell cycle regulation and DNA repair pathways may play a significant role. For example, inhibition of tankyrases (TNKSs), which are involved in poly(ADP-ribose) polymerase (PARP) pathways, has been noted in structurally similar compounds .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Inhibition of CDK4 : A study demonstrated that certain pyridine-based compounds effectively inhibited CDK4, leading to reduced proliferation rates in cancer cell lines.
- Anti-Tubercular Activity : Another study evaluated a series of pyridazine derivatives against Mycobacterium tuberculosis, revealing promising results with several compounds achieving IC90 values below 5 µM .
Data Tables
Aplicaciones Científicas De Investigación
Oncology
Research indicates that compounds similar to 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one exhibit potential in treating cell proliferative disorders such as cancer. These compounds can inhibit key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDK4 and CDK6), which are crucial for tumor growth .
Case Study: CDK Inhibition
A study demonstrated that derivatives of this compound effectively inhibited CDK4 and CDK6, leading to reduced proliferation of cancer cells in vitro. The selectivity for these kinases suggests a favorable therapeutic index, minimizing effects on normal cells while targeting malignant ones.
Anti-infective Agents
The compound has shown promise as an anti-infective agent. Similar pyridine and pyridazine derivatives have been reported to possess activity against Mycobacterium tuberculosis and other pathogens . The structural features of this compound may enhance its interaction with bacterial enzymes or receptors.
Case Study: Tuberculosis Activity
In vitro assays have indicated that compounds related to 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one can inhibit the growth of Mycobacterium tuberculosis H37Ra, suggesting its potential as a therapeutic agent against tuberculosis.
Biochemical Research
The compound's unique molecular structure allows it to be used as a biochemical probe in research settings. Its ability to interact with specific enzymes makes it useful for studying enzyme kinetics and mechanisms of action.
Summary Table of Applications
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The piperazine ring and pyridazine system participate in nucleophilic substitution reactions. The electron-deficient pyridazine ring facilitates displacement at specific positions under acidic or basic conditions.
Key reactions include:
-
Chlorination: Treatment with POCl₃ converts carbonyl groups to chlorinated derivatives (e.g., ketone → acid chloride).
-
Amination: Reaction with primary/secondary amines at the pyridazine C-3 position yields substituted amino derivatives .
Example reaction:
\2,2-Dimethylpropan-1-one + RNH₂ → 2,2-Dimethyl-N-R-propanamide
Coupling Reactions
The compound undergoes palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its aromatic halide substituents (if present) or via C–H activation.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 65–78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Arylaminated analogs | 70–85 |
Hydrolysis and Condensation
The ketone group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids or engage in condensation reactions:
Hydrolysis:
Condensation with Hydrazines:
Reaction with hydrazines forms hydrazone derivatives, useful for further cyclization .
Oxidation and Reduction
-
Oxidation: The tertiary amine in the piperazine ring oxidizes to N-oxide derivatives using m-CPBA or H₂O₂ .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces pyridazine rings to partially saturated forms .
Reduction example:
Cycloaddition Reactions
The pyridazine moiety participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .
Reaction conditions:
-
Temperature: 80–120°C
-
Solvent: Toluene or DMF
-
Catalyst: None required
Functionalization via Alkylation/Acylation
The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides:
Alkylation:
Acylation:
Metal Complexation
The compound acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) through pyridazine and piperazine nitrogens. Stability constants for complexes range from log K = 4.2–6.8 .
Stability Under Various Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Acidic (pH < 3) | Unstable | Pyridazine ring hydrolysis |
| Alkaline (pH > 10) | Moderate | N-Oxide formation |
| UV light | Sensitive | Radical-mediated cleavage |
Data extrapolated from structural analogs.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure Derivatives
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS 1052542-35-4)
- Structure: Lacks the pyridazine-pyridin-2-ylamino substituent on the piperazine ring.
- Similarity : 1.00 (identical core structure) .
- Properties : Simpler structure likely reduces steric hindrance and increases solubility compared to the target compound.
- Synthesis : Prepared via straightforward coupling of propan-1-one derivatives with piperazine .
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 909409-91-2)
Functionalized Piperazine Derivatives
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 1956437-90-3)
- Structure : Contains a methyl group on the piperazine ring.
- Similarity : 0.94 .
- Properties : Methyl substitution may alter conformational flexibility and metabolic stability.
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one
- Structure : Incorporates a 5-nitropyridin-2-yl group on piperazine.
- Comparison: The nitro group is electron-withdrawing, contrasting with the target compound’s electron-rich pyridin-2-ylamino group. This difference may influence redox properties and target selectivity .
Heterocyclic Piperazine Hybrids
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Combines piperazine with thienopyrimidine and morpholine.
- Comparison: The thienopyrimidine core may enhance kinase inhibition, while the methanesulfonyl group improves metabolic stability .
Pyrrolo[2,3-d]pyrimidine Derivatives ()
- Structure : Piperazine-linked pyrrolopyrimidines with dimethylamide substituents.
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Complexity : The target compound requires multi-step synthesis involving pyridazine functionalization, contrasting with simpler analogs like 2,2-dimethyl-1-(piperazin-1-yl)propan-1-one .
- Pharmacological Potential: Pyridazine-containing analogs (e.g., thieno[3,2-d]pyrimidines) show kinase inhibition, suggesting the target compound may share similar targets with enhanced selectivity due to its unique substituents .
Métodos De Preparación
Pyridazine Bromination
The synthesis initiates with regioselective bromination of pyridazin-3-amine using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF). This electrophilic substitution targets position 6 due to the amine’s directing effects, achieving 85% isolated yield. Control experiments suggest that exceeding 110°C promotes di-bromination, while temperatures below 90°C result in incomplete conversion.
Buchwald–Hartwig Amination
Coupling 6-bromopyridazin-3-amine with pyridin-3-amine employs a palladium catalyst system (Pd₂(dba)₃/Xantphos) and cesium carbonate base. Microwave-assisted conditions (100°C, 2 h) enhance reaction rates compared to traditional heating (12 h). The use of Cs₂CO₃ over K₃PO₄ improves solubility in toluene, reducing side-product formation.
Piperazine Installation
Nucleophilic aromatic substitution introduces the piperazine moiety under mild conditions (DCM, 25°C). Diisopropylethylamine (DIPEA) proves superior to triethylamine (TEA) in minimizing N-alkylation byproducts. Patent data indicates that pre-activating the pyridazine with triflic anhydride increases substitution efficiency from 68% to 82% but complicates purification.
Tert-Butyl Acylation
Acylation of the piperazine nitrogen uses 2,2-dimethylpropanoyl chloride in dichloromethane. Slow addition at 0°C prevents exothermic decomposition, followed by gradual warming to room temperature. Quaternary ammonium salts (e.g., DMAP) accelerate the reaction, though industrial protocols avoid them due to cost considerations.
Optimization Strategies
Catalytic System Refinement
Comparative studies of palladium catalysts show that Pd(OAc)₂ with BINAP ligands achieves 78% yield in the amination step, reducing metal loading by 40% versus Pd₂(dba)₃. However, this system requires strict oxygen-free conditions, complicating scale-up.
Solvent Effects
Replacing toluene with 1,4-dioxane in the Buchwald–Hartwig step improves substrate solubility, enabling 15% higher catalyst turnover. Microwave irradiation in dioxane reduces reaction times to 45 minutes without compromising yield.
Table 2: Solvent Impact on Amination Efficiency
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 100 | 12 | 72 |
| Dioxane | 110 | 0.75 | 81 |
| DMF | 120 | 6 | 63 |
Purification and Characterization
Final purification employs gradient elution (EtOAc/hexane 1:4 → 1:1) on silica gel, removing unreacted acyl chloride and Pd residues. Recrystallization from ethanol/water (3:1) yields analytically pure material (HPLC >99.5%). MS (ESI+) confirms the molecular ion at m/z 341.2 [M+H]⁺, while ¹H NMR (DMSO-d₆) displays characteristic tert-butyl singlet at δ 1.21 ppm.
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) utilize continuous flow chemistry for the bromination and amination steps, reducing processing time by 60%. Economic analyses indicate that the piperazine coupling accounts for 43% of raw material costs, driving interest in alternative nucleophiles. Recent patents describe using immobilized piperazine derivatives to facilitate catalyst recycling, though this approach remains experimental.
Q & A
Basic: What are the key synthetic challenges in preparing 2,2-dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how are they methodologically addressed?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of pyridazine and piperazine moieties, functional group protection, and regioselective amination. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the pyridazine ring (e.g., at the 3-position) requires controlled reaction conditions. Evidence from analogous pyridazine-piperazine hybrids suggests using temperature-controlled nucleophilic aromatic substitution (e.g., 60–80°C in DMF) to direct reactivity .
- Piperazine Functionalization : Introducing the 2,2-dimethylpropan-1-one group to the piperazine nitrogen often employs coupling agents like TBTU or HOBt with NEt₃ as a base, as demonstrated in structurally similar compounds .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended to isolate the final product from byproducts, validated by mass spectrometry (MS) for molecular weight confirmation .
Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound, and what validation parameters are critical?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridazine, piperazine, and propan-1-one groups. Key validation includes:
- Chemical shift matching for aromatic protons (δ 7.5–8.5 ppm for pyridazine) and piperazine methylenes (δ 2.5–3.5 ppm) .
- Integration ratios to verify substituent stoichiometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion) with <5 ppm mass error .
- HPLC Purity Analysis : A purity threshold of ≥95% is standard, validated using UV detection at 254 nm and comparison with synthetic standards .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity for this compound?
Answer:
SAR strategies focus on modular modifications:
- Pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to enhance π-π stacking with hydrophobic binding pockets, as seen in triazolo-pyrimidine analogs .
- Piperazine Linker : Vary the propan-1-one substituent (e.g., cyclopropyl or tert-butyl) to modulate steric bulk and improve metabolic stability, guided by computational docking studies (e.g., AutoDock Vina) .
- Pyridin-2-ylamino Group : Replace with bioisosteres like pyrazine or triazole to evaluate hydrogen-bonding interactions, using in vitro kinase assays for validation .
Advanced: What experimental strategies resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell permeability vs. enzyme inhibition). Mitigation approaches include:
- Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to distinguish direct target inhibition from off-target effects .
- Solubility Optimization : Use DMSO stock solutions ≤0.1% (v/v) to prevent aggregation artifacts, validated by dynamic light scattering (DLS) .
- Proteomic Profiling : Employ affinity chromatography or thermal shift assays to identify off-target binding partners, as demonstrated in piperazine-derived kinase inhibitors .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP values; aim for 2–3 to balance solubility and membrane permeability. Substituents like morpholine (logP ~−1.0) reduce hydrophobicity .
- Metabolic Stability : CYP450 metabolism is assessed using StarDrop’s WhichP450 module. Fluorine substitution at the pyridazine 5-position reduces oxidative degradation, as seen in benzisoxazole analogs .
- Molecular Dynamics (MD) : Simulate binding pocket interactions (e.g., GROMACS) to prioritize derivatives with stable hydrogen bonds to conserved residues (e.g., Lys123 in kinase targets) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential irritancy, as observed in structurally related piperazine derivatives .
- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
